While total synthesis details are complex, one established route to analogs like 11-pyridinophane (normuscopyridine) involves a multi-step process [1]. The key reaction, Hantzsch pyridine synthesis, converts a diketone intermediate into the pyridine ring [1].
The following diagram illustrates this synthetic pathway:
Synthetic pathway for a this compound analog via oxymercuration and Hantzsch pyridine synthesis [1].
For quality control and analysis, High-Performance Thin-Layer Chromatography (HPTLC) is a key method [2]. The general workflow for analyzing musk extracts, which contain this compound, is as follows:
Recent network pharmacology studies suggest this compound is one of several bioactive compounds in Moschus (musk) contributing to antiviral effects against viral respiratory tract infections (VRTIs) [3] [4]. The proposed mechanism involves multi-target action:
Proposed antiviral mechanism of Moschus, where this compound is a bioactive component [3] [4].
The following table summarizes the key experimental findings related to its bioactivity:
| Aspect | Key Findings | Analytical Methods |
|---|---|---|
| Antiviral Potential | Identified as 1 of 12 key bioactive compounds in Moschus; may downregulate MCL1, MAPK3, and CDK2 to inhibit viral replication and modulate host immune response [3] [4]. | Network Pharmacology, Molecular Docking, Multi-omics Analysis [3] [4] |
| Quality Control | Component of musk, which is subject to adulteration. Quality is controlled via quantification of marker compounds like muscone and physicochemical parameters [2]. | HPTLC, GC-HRMS, pH, ash values, extractive values [2] |
Natural musk has a complex and variable chemical profile. The table below summarizes the key classes of compounds identified in recent metabolomic studies [1] [2]:
| Compound Class | Key Examples | Relative Abundance / Notes |
|---|---|---|
| Lipids & Fatty Acids | Tetracosanoic acid methyl ester, various other fatty acids and esters | Most abundant class (51.52%) [1] |
| Macrocyclic Ketones | Muscone, 4-methylcyclopentadecan-1-one, normuscone | ~9%; muscone is the primary active ingredient and quality marker [1] [2] |
| Steroids | Cholesterol, androstane derivatives (e.g., 5α-androstan-3β,17β-diol) | Second-largest lipid component; linked to androgenic effects [2] |
| Pyridine Compounds | Muscopyridine | Identified as a characteristic odor-contributing component [2] |
| Organoheterocyclic Compounds | Various unidentified compounds | 12.12% of detected metabolites [1] |
| Proteins & Peptides | Amino acids, peptides, and proteins | Not fully characterized; contribute to biological activity [2] |
The following diagram illustrates the general workflow for the metabolomic profiling of natural musk using Gas Chromatography-Mass Spectrometry (GC-MS), which is the standard technique for analyzing its volatile and semi-volatile components [1].
General workflow for GC-MS-based metabolomic profiling of natural musk.
Detailed Methodological Notes:
The chemical complexity of musk means its pharmacology is not attributable to a single component. The high lipid content suggests a role in scent longevity, potentially as a solvent or fixative for volatile odorants like muscone and this compound [1]. Research confirms that multi-component analysis is essential for quality control, as relying solely on muscone is insufficient given the availability of synthetic muscone and the complex nature of the substance [2].
To advance your research on this compound, I suggest the following steps:
Moschus, commonly known as musk, is a precious animal-derived secretion with significant historical importance in traditional medicine and the perfumery industry. This aromatic substance is secreted by the musk sac gland of mature male forest musk deer (Moschus berezovskii Flerov), alpine musk deer (Moschus sifanicus Przewalski), and Siberian musk deer (Moschus moschiferus Linnaeus). Musk deer are small ruminants native to Asia, predominantly found in China, and are characterized by their solitary behavior and strong territoriality. These species are currently listed as endangered due to habitat loss and historical overexploitation, leading to their inclusion in Appendix I of CITES (Convention on International Trade in Endangered Species of Wild Fauna and Flora) and Category I of China's State Key Protected Wildlife List [1].
The musk secretion process follows a distinct annual cycle regulated by hormonal changes and environmental factors. Research has identified three primary secretion periods: the prime musk secretion period (PMSP, May-June), during which initial liquid musk is synthesized; the vigorous musk secretion period (VMSP, September), characterized by substantial production of semi-solid musk; and the late musk secretion period (LMSP, October), when the secretion fully matures into solid musk with its characteristic aroma [2] [3]. This secretory cycle is profoundly influenced by testosterone levels, which peak during the vigorous secretion period and demonstrate a positive correlation with musk yield [2]. Recent multiomics studies have revealed that the evolution of musk secretion in musk deer is primarily driven by adaptations in lipid metabolism and cell specialization processes, highlighting the complex biological machinery underlying musk production [4].
The chemical profile of Moschus is remarkably complex, comprising both volatile and non-volatile components that contribute to its distinctive aroma and therapeutic properties. Advanced analytical techniques have identified numerous bioactive compounds belonging to several chemical classes.
Table 1: Major Bioactive Compound Classes in Moschus Secretion
| Compound Class | Representative Compounds | Relative Abundance | Biological Significance |
|---|---|---|---|
| Macrocyclic Ketones | Muscone, Normuscone, Cyclotetradecanone, 4-Methylcyclopentadecan-1-one | 9.09% of total metabolites [5] | Primary odor contributors; main medicinal components |
| Steroids | Testosterone, Androst-4-ene-3,17-dione, Etiocholanedione, Cholesterol, Cholestan-3-ol | 6.09% of total metabolites [5] | Androgenic effects; pheromone communication |
| Lipids | Fatty acids, Glycerides, Phospholipids | 51.52% of total metabolites [5] | Energy storage; precursor for volatile compound synthesis |
| Proteins/Peptides | Amino acids, Polypeptides | Variable [1] | Potential immunomodulatory effects |
| Organoheterocyclic Compounds | Pyridine derivatives, Alkaloids | 12.12% of total metabolites [5] | Antimicrobial properties |
Table 2: Key Bioactive Compounds and Their Quantitative Presence
| Compound Name | Chemical Structure | Concentration Range | Pharmacological Activity |
|---|---|---|---|
| Muscone | 3-Methylcyclopentadecan-1-one | >2% in quality musk [1] | Neuroprotective, anti-inflammatory, cardioprotective |
| Testosterone | Androst-4-en-17β-ol-3-one | Varies with secretion stage [2] | Musk secretion regulation, potential antiviral |
| Cyclopentadecanone | Normuscone | Not quantified | Synergistic odor effect |
| 4-Cholesten-3-one | Cholest-4-en-3-one | Not quantified | Steroid hormone precursor |
| Androsta-4,6-diene-3,17-dione | C19H24O2 | Not quantified | Androgen pathway intermediate |
Muscone (3-methylcyclopentadecan-1-one), first isolated in 1906 and characterized in 1926, is universally recognized as the primary active component responsible for both the characteristic aroma and significant pharmacological effects of musk [1]. Recent metabolomic studies have revealed that lipids constitute the most abundant chemical class in musk (51.52%), followed by organic oxygen compounds (28.79%) and organoheterocyclic compounds (12.12%) [5]. This represents a substantial correction to previous underestimations of lipid content and suggests a crucial role for lipid metabolism in musk gland development and odor profile formation.
The steroid fraction represents the second-largest lipid component in musk, comprising various androstane derivatives that contribute to the androgenic effects of musk [1]. Recent investigations have identified 13 differential metabolites during musk maturation, including four macrocyclic ketones and six androgens and their derivatives, all of which increase as musk matures [5]. Additionally, research has demonstrated that the chemical composition varies significantly according to the musk secretion stage, mating status, and age of the deer, with unmated males producing higher quantities of muscone, potentially functioning as a sexual attractant pheromone [2] [3].
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the predominant analytical technique for characterizing the volatile and semi-volatile components of musk. The following optimized protocol has been established for comprehensive metabolite profiling:
Sample Preparation: Precisely weigh 20 mg of musk sample and dissolve in 2.5 mL of diethyl ether or ether alcohol. Subject the mixture to ultrasonication for 2 hours followed by centrifugation at 13,000 × g for 5 minutes. Collect the supernatant for analysis [2] [3].
GC-MS Parameters: Utilize a DB-5MS capillary column (30 m × 250 μm inner diameter, 0.25 μm film thickness) with the following temperature program: initial temperature 40°C (hold 2 min), ramp to 200°C at 10°C/min (hold 5 min), increase to 240°C at 5°C/min (hold 5 min), then maintain at 290°C for 15 minutes. Employ splitless injection with inlet temperature at 290°C, interface temperature at 220°C, and a mass scanning range of 33-600 m/z [2].
Metabolite Identification: Compare acquired mass spectra with the NIST standard reference library, applying a confidence threshold of 80% for compound identification. For quantitative analysis, use peak area percentages to determine relative component variations [2] [5].
For broader metabolomic coverage, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides complementary analysis of polar and non-volatile metabolites:
Extraction Protocol: Homogenize approximately 60 mg of musk sample in 0.48 mL of methanol:chloroform (3:1) solution using a ball mill (4 min at 45 Hz), followed by ice water ultrasonication for 5 minutes. After centrifugation at 13,000 rpm for 15 minutes at 4°C, transfer 0.4 mL of supernatant for analysis [5].
LC-MS/MS Conditions: Employ a Waters Acquity UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Set injection volume to 1 μL and use both positive and negative electrospray ionization modes with capillary voltages of 2000 V and -1500 V respectively [6].
The musk microbiota plays a crucial role in the maturation process and final composition through fermentation-like processes. The following 16S rRNA sequencing protocol enables comprehensive microbiota characterization:
DNA Extraction: Isolate total bacterial DNA using an UltraClean Microbial DNA Isolation Kit. Verify DNA quality through 1.0% agarose gel electrophoresis and NanoDrop spectrophotometry [2] [3].
Library Preparation: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using primers 515-F (5'-GTGCCAGCMGCCGCGG-3') and 907-R (5'-CCGTCAATTCMTTTRAGTTT-3') with the following PCR conditions: 95°C for 3 min; 35 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 45 s; final extension at 72°C for 8 minutes [2].
Sequencing and Analysis: Perform 250-bp paired-end sequencing on an Illumina HiSeq 2500 platform. Process raw reads using QIIME pipeline after quality filtering with Cutadapt and FLASH. Cluster high-quality sequences into operational taxonomic units (OTUs) at 97% similarity threshold using UPARSE and annotate taxa against the GreenGenes database [2] [3].
Figure 1: Experimental workflow for comprehensive musk composition analysis integrating multiple analytical approaches
The synthesis and secretion of musk are intricately regulated by endocrine signaling, with testosterone playing a central role. Research has demonstrated that serum testosterone levels follow a distinct seasonal pattern, peaking during the vigorous musk secretion period (VMSP) and showing significant correlation with musk yield [2] [3]. This hormonal regulation directly influences the developmental cycles of musk glands, with studies indicating a positive correlation between musk yield and serum testosterone levels, while negative correlations exist with estradiol and progesterone levels [2]. Recent comparative genomics analyses have identified positive selection in genes associated with steroid hormone biosynthesis in musk deer, further supporting the crucial role of hormonal regulation in musk production [4].
The maturation of musk involves a complex symbiotic relationship between the host secretion and microbial communities. 16S rRNA sequencing has revealed dynamic shifts in musk microbiota across secretion stages, with Actinobacteria, Firmicutes, and Proteobacteria emerging as the dominant phyla [2] [3]. PICRUSt functional prediction analysis has demonstrated that these bacterial communities are actively involved in the metabolism of antibiotics and terpenoids present in musk. Notably, distinct metabolic pathways are enriched at different secretion stages: "carbohydrates and amino acids" during the prime secretion period, "fatty acids and CoA" during the vigorous secretion period, and "secretion of metabolites" during the late secretion period [2]. Genera such as Pseudomonas, Corynebacterium, Clostridium, and Sulfuricurvum have been identified as potential biomarkers across the secretion cycle, suggesting their specific roles in the musk maturation process through fermentative transformation of host-derived precursors [2].
Recent metabolomic studies have begun to elucidate the specific biosynthetic pathways involved in the formation of key musk components:
Figure 2: Biosynthetic pathways of key musk components showing muscone formation and steroid hormone biosynthesis
The muscone biosynthesis pathway involves a series of enzymatic transformations beginning with tetracosanoic acid methyl ester, which undergoes β-oxidation and cyclization catalyzed by thioesterase TES1 (EC: 3.1.2.2) to form the characteristic macrocyclic ketone structure [5]. Concurrently, the steroid biosynthesis pathway utilizes cholesterol as a precursor that undergoes side-chain cleavage via P450 enzymes to form androst-4-ene-3,17-dione, which serves as a branching point for testosterone synthesis through 17β-hydroxysteroid dehydrogenase activity and etiocholanedione formation via 5α/5β-reductase pathways [5]. Blood metabolome studies have further revealed that P450-related and choline-related pathways are significantly enriched during the musk secretion period, suggesting that blood metabolites provide essential raw materials for musk synthesis in glandular cells [6].
Moschus exhibits significant neuroprotective properties against various models of neuronal damage, particularly relevant to Alzheimer's disease (AD) pathogenesis. In glutamate-induced PC12 cell models, Moschus pretreatment (4, 8, and 16 μg/mL) effectively attenuated cell viability loss, lactate dehydrogenase (LDH) release, and mitochondrial dysfunction [7]. The protective mechanisms primarily involve:
Autophagy Regulation: Moschus treatment significantly reversed glutamate-induced alterations in autophagy markers, decreasing Beclin1 and LC3II protein expression while increasing p62 protein expression, indicating inhibition of excessive autophagic activity [7].
Apoptosis Pathway Modulation: Moschus administration upregulated the B-cell lymphoma 2 (Bcl-2)/BAX ratio and downregulated cleaved caspase-3 expression, thereby suppressing apoptotic signaling cascades [7].
Oxidative Stress Mitigation: Through activation of the Nrf-2/ARE signaling pathway, Moschus enhanced cellular antioxidant defenses, reducing reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) collapse [8].
Blood-Brain Barrier Protection: Moschus demonstrates dual regulatory effects on blood-brain barrier (BBB) permeability, increasing drug concentration in brain tissue under physiological conditions while reducing BBB permeability and protecting structural integrity under pathological states like cerebral ischemia-reperfusion injury [7].
Moschus contains several bioactive components with demonstrated anti-inflammatory properties. Network pharmacology analyses have identified multiple inflammation-related targets, including PTGS2 (COX-2), MMP9, and various cytokines [9] [1]. The anti-inflammatory mechanisms appear to involve:
Cytokine Modulation: Regulation of pro-inflammatory cytokine production and secretion through interference with NF-κB and MAPK signaling pathways.
Eicosanoid Pathway Regulation: Inhibition of cyclooxygenase-2 (COX-2) and subsequent prostaglandin synthesis, contributing to reduced inflammation and pain sensation.
Recent network pharmacology and molecular docking studies have revealed the potential to Moschus against viral respiratory tract infections (VRTIs). Among the bioactive compounds, testosterone exhibited the strongest and most consistent binding affinity across key viral targets [9]. The proposed antiviral mechanisms include:
Viral Replication Inhibition: Downregulation of key genes including MCL1, MAPK3, and CDK2, which are involved in the regulation of viral replication, apoptosis, and host immune responses [9].
Multi-target Action: Simultaneous modulation of multiple targets involved in viral entry, replication, and host inflammatory responses, potentially providing broader antiviral efficacy compared to single-target agents.
Moschus has demonstrated cardioprotective effects in experimental models of cardiovascular diseases, particularly in the context of ischemic injury. The mechanisms underlying these benefits include:
Ischemia-Reperfusion Injury Attenuation: Reduction of infarct size and improvement of functional recovery following ischemic events through anti-apoptotic and anti-inflammatory actions.
Hemorrhagic Transformation Reduction: Protection against vascular integrity loss and bleeding complications following cerebral ischemia, potentially through stabilization of endothelial cell function and matrix preservation.
Table 3: Experimentally Validated Pharmacological Activities of Musk Bioactive Compounds
| Pharmacological Activity | Experimental Model | Key Mechanisms | Active Compounds |
|---|---|---|---|
| Neuroprotection | Glu-induced PC12 cells [7] | Regulating autophagy (↓Beclin1, ↓LC3II, ↑p62); Inhibiting apoptosis (↑Bcl-2/BAX, ↓caspase-3) | Muscone, Steroids |
| Antioxidant | H₂O₂-induced PC12 cells [8] | Activating Nrf-2/ARE pathway; Reducing ROS; Stabilizing MMP | Muscone, Amino acids |
| Anti-inflammatory | In silico network pharmacology [9] | Inhibiting COX-2; Modulating cytokine production | Steroids, Peptides |
| Antiviral | Network pharmacology & molecular docking [9] | Downregulating MCL1, MAPK3, CDK2; Inhibiting viral replication | Testosterone, Androstanes |
| Cardioprotective | Cerebral ischemia-reperfusion models [7] | Reducing infarct volume; Protecting BBB integrity | Muscone, Pyridine derivatives |
Given the high economic value and frequent adulteration of natural musk, robust authentication protocols are essential for quality assurance and regulatory compliance. Current approaches include:
Muscone Quantification: The Chinese Pharmacopoeia (2020 edition) specifies GC-MS and HPLC methods for determination of muscone content, with high-quality musk requiring muscone concentrations exceeding 2% [1]. However, with the availability of synthetic muscone, reliance on this single marker is insufficient for comprehensive quality assessment.
Steroid Profiling: Analysis of the characteristic steroid pattern provides an additional authentication parameter, as the specific composition and ratio of androstane derivatives are difficult to replicate artificially [1].
DNA Barcoding: Molecular identification techniques using species-specific genetic markers effectively detect adulteration with material from non-approved species or substitutes [1].
Electronic Nose Technology: This emerging approach provides rapid fingerprinting of the volatile profile, enabling discrimination between authentic and counterfeit products based on overall aroma patterns [1].
Comprehensive quality control of musk requires a multi-parameter approach that incorporates both chemical and biological assessment:
Chemical Markers: Beyond muscone, additional macrocyclic ketones (normuscone, cyclotetradecanone) and specific steroids (testosterone, etiocholanedione) should be included in quality standards to better represent the complete chemical profile [5] [1].
Bioactivity-Based Assessment: Functional assays measuring neuroprotective, anti-inflammatory, or antioxidant activity provide complementary quality metrics that better reflect pharmacological potency than chemical markers alone [7] [8].
Batch Consistency Monitoring: Metabolic profiling using LC-MS/MS and GC-MS enables comprehensive comparison between production batches, ensuring consistent composition and potency [5] [6].
Moschus represents a fascinating example of natural product complexity with diverse bioactive compounds contributing to its multifaceted pharmacological effects. The integration of modern multi-omics technologies has significantly advanced our understanding of musk composition, biosynthesis, and mechanisms of action. However, several challenges and opportunities remain for future research:
Sustainable Sourcing: With wild musk deer populations endangered, the development of effective farming practices and synthetic alternatives remains crucial. Artificial musk, developed in China in 1993, represents an important alternative, though its complete compositional equivalence to natural musk requires further verification [1].
Mechanistic Elucidation: While significant progress has been made in identifying molecular targets and pathways, detailed mechanisms of action for many bioactive compounds remain incompletely characterized, particularly their receptor interactions and signal transduction modulation.
Clinical Translation: Most pharmacological studies have employed in vitro or animal models, highlighting the need for well-designed clinical trials to validate efficacy, optimal dosing, and safety profiles in human populations.
Standardization Challenges: The chemical complexity and natural variability of musk necessitate continued development of comprehensive quality standards that incorporate multiple chemical markers, biological activity assessments, and authentication protocols.
The continued integration of advanced analytical techniques, systems biology approaches, and bioactivity-guided fractionation will further elucidate the complex relationship between musk composition and its therapeutic effects, potentially leading to novel drug development and improved quality control paradigms for this traditional medicine.
The primary experimental protocol identified describes a one-step synthesis method, which was an improvement over previous multi-step approaches that yielded very little product [1].
The table below outlines the core components of this synthesis protocol:
| Aspect | Description |
|---|---|
| General Method | Cross-coupling reaction [1] |
| Key Reagent | A di-Grignard reagent in THF (Tetrahydrofuran) [1] |
| Reactant | A dichloropyridine compound in THF [1] |
| Catalyst | Ni(dppp)Cl₂ (a nickel complex) [1] |
| Reaction Conditions | • Conducted under a nitrogen atmosphere • Slow, dropwise addition of the di-Grignard reagent • Temperature maintained at 35-40 °C • Stirring for up to 20 hours [1] | | Analytical Methods | UV, IR, MS, and ¹H NMR spectroscopy were used to determine the structure of the products and intermediates [1] |
Since the search results do not contain detailed signaling pathways or modern pharmacological data for Muscopyridine, I have created a diagram based on the synthesis protocol described above. I've also included a hypothetical drug development pathway to illustrate the significant knowledge gaps that currently exist.
> The established synthesis protocol for this compound is on the left, while the right side illustrates the significant lack of public pharmacological data for this compound.
Given the limited information available, here are some suggestions for how you might proceed with your research on this compound:
The table below consolidates the basic chemical and contextual information available for this compound:
| Aspect | Available Information |
|---|---|
| Chemical Nature | An unusual metapyridinophane; a nitrogen-containing compound found in natural musk [1]. |
| Natural Source | Dried secretion from the musk sac gland of adult male musk deer (genus Moschus); also identified in civet [1] [2]. |
| Isolation & Significance | Traditionally isolated from crude musk using acid-base extraction [1]. Its presence is used as a chemical marker to differentiate natural musk from synthetic alternatives [1]. |
| Synthesis | A catalytic, enantioselective total synthesis has been achieved [3]. |
| Pharmacological Research | No dedicated studies found. It is listed as one of many "bioactive compounds" in Moschus within network pharmacology studies, but its individual effects are unverified [4] [5]. |
While data on this compound itself is scarce, modern research has explored the pharmacology of Moschus (musk) as a whole. Understanding this context may offer a productive path for your research.
This diagram summarizes the multi-target, multi-pathway mechanism proposed for Moschus based on network pharmacology analyses [6] [4] [7].
Given the current lack of focused studies, here is a recommended approach to investigate this compound's pharmacology:
Artificial musk is a complex mixture designed to mimic the chemical and pharmacological profile of natural musk. The table below summarizes its core constituents as identified in scientific literature.
| Constituent Category | Specific Compounds / Markers | Key Characteristics / Role |
|---|---|---|
| Macrocyclic Ketones | Muscone [1] | Primary odorant and active component; structure closely resembles natural muscone [1]. |
| Steroids (Key Markers) | Prasterone, Androsterone [2] | Identified as definitive chemical markers for artificial musk; not detected in natural musk using standard methods [2]. |
| Other Synthetic Musk Compounds | Various synthetic musks (e.g., Galaxolide, Tonalide) [3] [4] | Provide base note, fixative properties; classes include polycyclic, macrocyclic, and alicyclic musks [3] [4]. |
A targeted GC-MS metabolomics approach has been developed to accurately identify artificial musk in complex matrices, such as traditional medicine preparations. The workflow below illustrates this process.
Experimental workflow for identifying artificial musk markers from sample to result.
Detailed Experimental Protocol:
Recent multi-omics research reveals a fascinating convergent evolution in musk production between musk deer and muskrat, offering potential biotechnological routes for musk compound production.
Convergent biosynthetic pathways in animal musk glands and associated microbiota.
The one-step cross-coupling method provides a direct route to the muscopyridine macrocycle, offering a substantial improvement over earlier multi-step sequences with low yields [1].
Table 1: Key Reagents and Conditions for Synthesis
| Component | Specification / Role |
|---|---|
| Dichloropyridine | 2,6-dichloropyridine; serves as the pyridine precursor in the macrocycle [1]. |
| Di-Grignard Reagent | Linear aliphatic di-Grignard reagent; provides the carbon chain for ring closure [1]. |
| Catalyst | Ni(dppp)Cl₂ (Nickel(II) chloride bis(triphenylphosphine)); facilitates the key cross-coupling cyclization [1]. |
| Solvent | Anhydrous Tetrahydrofuran (THF) [1]. |
| Temperature | 35-40 °C [1]. |
| Atmosphere | Inert (Nitrogen) to protect oxygen- and moisture-sensitive reagents [1]. |
This compound's unique structure serves as a marker to differentiate natural musk from synthetic alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for this purpose [2].
Table 2: Analytical Characterization Data for this compound
| Parameter | Data / Signature |
|---|---|
| CAS Number | 501-08-6 [3] |
| Molecular Formula | C₁₆H₂₅N [3] |
| Molecular Weight | 231.38 g/mol [3] |
| Structure | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene [3] |
| Key NMR Signals | ¹H NMR: Singlet for (R)-3-methyl group (δ 0.9–1.1), multiplets for aliphatic macrocycle protons (δ 2.0–2.5) and pyridine ring protons (δ 7.0–8.5). ¹³C NMR: Methyl carbon (δ 20–25), pyridine carbons (δ 120–150) [3]. | | Canonical SMILES | CC1CCCCCCCCC2=NC(=CC=C2)C1 [3] | | Mass Spectrometry | Molecular ion peak at m/z 231 (M+) corresponding to C₁₆H₂₅N [1] [3]. |
The following diagram illustrates the logical workflow for the synthesis, analysis, and application of this compound.
This compound is a macrocyclic pyridine originally isolated from the musk deer, known for its intense animalic scent [2] [3]. Beyond perfumery, it is a component in traditional medicine formulas, driving research into its potential anti-inflammatory and neuroprotective effects [4] [5] [3].
The synthetic challenge lies in constructing its 15-membered macrocyclic ring containing a pyridine and an (R)-configured chiral center. While ring-closing metathesis (RCM) is a modern strategy for such structures [6], the nickel-catalyzed cross-coupling offers a more direct pathway [1].
The following diagram outlines a potential research pathway to investigate this compound's reported biological activities, based on network pharmacology insights.
While muscopyridine itself is not detailed in the searched literature, a primary research article provides a validated method for identifying muscone (a structurally similar macrocyclic ketone from musk deer) using Gas Chromatography-Mass Spectrometry (GC/MS) [1]. This protocol serves as an excellent foundation for developing a method for this compound.
The workflow below outlines the key stages of the analysis, from sample preparation to final identification.
This protocol is adapted from the method used for the identification of muscone in musk deer hair and illegal trade products [1].
1. Sample Preparation
2. Instrumental Analysis: GC-MS
3. Identification and Quantification
For any analytical method to be credible, its performance must be characterized. The table below summarizes key validation parameters, with example data from a related qPCR study to illustrate the concept [2]. You would need to establish these for your this compound method.
| Parameter | Description | Target Performance (Example from Literature) |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration that can be detected. | ~10 copies/μL (for a mold DNA assay) [2] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with accuracy and precision. | To be established for this compound. |
| Sensitivity | The ability to correctly identify true positives. | 93.3% (for an aspergillosis assay) [2] |
| Specificity | The ability to correctly identify true negatives. | 97.1% (for an aspergillosis assay) [2] |
| Reproducibility | The precision of the assay, measured as the coefficient of variation (CV). | Mean CV of 0.63% (intra- and inter-assay) [2] |
Developing a robust method from scratch requires addressing several challenges:
Given the limitations of the available information, you may need to:
This protocol is constructed from methodologies used to identify complex compounds in natural products and metabolomics studies [1] [2] [3]. You can use it as a robust starting point for analyzing muscopyridine.
The core analysis is performed using a Waters ACQUITY UPLC system coupled with a Xevo G2 Q-TOF mass spectrometer, but the principles apply to similar systems from other manufacturers [1] [4].
A. Chromatographic Conditions
B. Mass Spectrometric Conditions (ESI Positive/Negative Mode)
The following diagram illustrates the complete experimental workflow, from sample preparation to data interpretation.
When developing and validating your method, the following performance criteria from similar studies can be used as benchmarks [5].
| Performance Parameter | Typical Benchmark for Validation | Application Example (from literature) |
|---|---|---|
| Linearity (R²) | > 0.99 [5] | Quantification of amino acids in urine [5] |
| Accuracy (%) | 84% - 131% [5] | Recovery of targeted metabolites [5] |
| Precision (RSD%) | 1% - 17% [5] | Inter-day variability of quantified metabolites [5] |
| Sensitivity | Lower than MRM but suitable for many metabolites [5] | Profiling of urinary metabolites [5] |
The UPLC-Q-TOF/MSE technique is particularly powerful for several applications in drug development [1] [5] [3]:
Since a specific protocol for this compound is unavailable, please note:
This compound is a naturally occurring macrocyclic compound with a distinctive pyridine ring, initially isolated from the glandular secretions of the Asian musk deer (Moschus moschiferus) [1]. This unique nitrogen-containing structure differentiates it from other musk compounds like muscone and civetone, contributing to its characteristic animalic scent profile. The compound serves as a key chemical marker for distinguishing natural musk from synthetic alternatives in fragrance analysis and quality control of traditional medicine preparations. The identification of this compound in complex mixtures presents significant analytical challenges due to several factors: its low natural abundance (typically <2% in crude musk extracts), structural similarity to other macrocyclic compounds, and the exceptional complexity of biological matrices in which it occurs [1] [2].
The analytical significance of this compound extends beyond fragrance applications to pharmaceutical research, where it is investigated for potential biological activities including antitumor and anti-inflammatory effects [1]. In traditional medicine systems, musk raw materials command extremely high prices—often exceeding that of gold—creating strong economic incentives for adulteration and consequently driving the need for robust analytical methods to ensure authenticity and quality [2]. This application note provides comprehensive protocols for the reliable identification and quantification of this compound across various matrices, addressing the complete analytical workflow from sample preparation through data interpretation.
Efficient extraction of this compound from complex matrices requires careful selection of solvents and techniques optimized for its specific chemical properties. The following methods have demonstrated efficacy for musk-containing samples:
Successive Solvent Extraction: For comprehensive analysis of musk raw material, sequential extraction with solvents of increasing polarity is recommended. The protocol involves: 1) Begin with hexane extraction (yielding approximately 7.11% extractive value); 2) Proceed to chloroform extraction (approximately 7.76% extractive value); 3) Continue with ethyl acetate extraction (approximately 1.70% extractive value); and 4) Finalize with ethanol extraction (approximately 9.90% extractive value) [2]. This approach efficiently fractionates the complex mixture and concentrates this compound in specific fractions based on its intermediate polarity.
Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and cleanup into a single step, particularly valuable for complex biological matrices like glandular tissues. The optimized protocol utilizes: 1) Sample homogenization with silica dispersant (0.2g sample with 1g silica); 2) Packing into extraction cartridges with fitted frits; 3) Elution with acetonitrile (3 consecutive aliquots of 4mL each) [3]. MSPD significantly reduces solvent consumption and processing time compared to conventional methods while maintaining high recovery rates for macrocyclic compounds.
Solid-Phase Extraction (SPE): For further purification and concentration of extracts, SPE provides excellent results. The recommended workflow includes: 1) Cartridge conditioning with solvent matching sample matrix; 2) Sample application at controlled flow rates (typically 1mL/minute); 3) Interference removal with optimized wash solvents; 4) Target analyte elution with strong solvents in minimal volumes [4]. This approach is particularly valuable when analyzing this compound at trace concentrations in complex mixtures.
Effective cleanup is essential for removing co-extracted compounds that may interfere with this compound detection and quantification:
d-SPE Sorbent Optimization: Based on systematic evaluations, a combination of C18 (reversed-phase), Florisil (normal-phase), and PSA (weak anion exchanger) sorbents provides comprehensive cleanup for musk extracts [3]. The Box-Behnken experimental design has proven effective for optimizing the specific proportions based on sample matrix composition.
Solvent Selection Strategy: Acetonitrile has demonstrated superior performance as an extraction solvent for this compound and related compounds, effectively precipitating matrix proteins while maintaining high recovery rates [3]. Acid modification with 0.1% formic acid may enhance extraction efficiency for certain analytes but requires optimization for specific matrix characteristics.
Table 1: Successive Extraction Values for Musk Raw Material
| Solvent | Extractive Value (% w/w) | Target Compounds |
|---|---|---|
| Hexane | 7.11 | Lipids, waxes, non-polar compounds |
| Chloroform | 7.76 | Medium polarity compounds, this compound |
| Ethyl Acetate | 1.70 | Medium-polarity compounds |
| Ethanol | 9.90 | Polar compounds, glycosides |
Gas chromatography provides excellent separation efficiency for volatile compounds like this compound and is particularly well-suited for coupling with mass spectrometric detection:
Column Selection: Fused-silica capillary columns with low to moderate polarity stationary phases (such as 5% phenyl polysiloxane) have demonstrated optimal performance for this compound separation [5]. Column dimensions of 30m × 0.25mm ID × 0.25μm film thickness provide a good balance between resolution and analysis time.
Temperature Programming: The following optimized temperature protocol achieves effective separation of this compound from closely eluting compounds: Initial temperature 60°C (hold 1 minute); ramp at 20°C/minute to 200°C; second ramp at 5°C/minute to 280°C (hold 10 minutes) [5] [1]. This gradual approach efficiently resolves this compound from other macrocyclic compounds present in musk secretions.
Carrier Gas and Flow Parameters: High-purity helium as carrier gas with linear velocity of 1.0 mL/minute provides optimal separation efficiency. Modern GC systems can utilize hydrogen as a alternative carrier gas with appropriate adjustment of flow parameters [5].
For less volatile samples or when analyzing this compound alongside more polar compounds, liquid chromatography offers complementary separation capabilities:
Reversed-Phase Separation: C18 stationary phases (particle size 1.8-5μm) with mobile phases combining water/acetonitrile or water/methanol gradients provide effective separation [5]. The low aqueous solubility of this compound necessitates high organic modifier concentrations, typically starting at 60% organic and increasing to 95% over 15-20 minutes.
LC Method Development Considerations: The unique pyridine ring in this compound's structure allows for specific detection optimization. The addition of volatile buffers such as ammonium formate (2-10mM) can enhance peak shape and improve ionization efficiency in mass spectrometric detection [5].
Table 2: Chromatographic Separation Parameters for this compound Analysis
| Parameter | Gas Chromatography | Liquid Chromatography |
|---|---|---|
| Column | HP-5MS (30m × 0.25mm × 0.25μm) | C18 (100mm × 2.1mm, 1.8μm) |
| Mobile Phase/ Carrier | Helium, 1.0 mL/min | Water/Acetonitrile gradient |
| Temperature | 60°C to 280°C (programmed) | Column oven 40°C |
| Injection Volume | 1μL (splitless) | 1-5μL |
| Run Time | ~25 minutes | ~15 minutes |
Mass spectrometry provides the most specific and sensitive detection for this compound, with several ionization and analysis techniques available:
Electron Impact Ionization (EI): GC-MS with EI ionization (70eV) produces characteristic fragmentation patterns valuable for structural confirmation. This compound displays a molecular ion at m/z 231 with key fragment ions at m/z 216 [M-CH3]⁺, m/z 150 (pyridine ring-containing fragment), and m/z 108 (diagnostic bicyclic fragment) [5] [1]. These fragments reflect the compound's unique macrocyclic structure with an embedded pyridine ring.
High-Resolution Mass Spectrometry (HRMS): GC-HRMS and LC-HRMS provide exact mass measurements that enable definitive elemental composition confirmation. The exact mass of this compound (C16H25N) is 231.1987 Da, with mass accuracy typically better than 5 ppm using modern instrumentation [2]. This technique is particularly valuable for distinguishing this compound from isobaric compounds in complex musk extracts.
Tandem Mass Spectrometry: MS/MS techniques using collision-induced dissociation provide additional structural information and enhance specificity in complex matrices. Common fragmentation pathways include neutral losses of •CH3 (15 Da), C2H4 (28 Da), and cleavage of the macrocyclic ring system [5].
While mass spectrometry offers exceptional sensitivity, orthogonal techniques provide complementary structural information:
Nuclear Magnetic Resonance (NMR): Although challenging for direct hyphenation with chromatography, NMR provides definitive structural elucidation. Key ¹H NMR signatures include: a singlet at δ 0.9-1.1 ppm ((R)-3-methyl group), multiplets at δ 2.0-2.5 ppm (aliphatic protons in the macrocycle), and multiplets at δ 7.0-8.5 ppm (pyridine ring protons) [1]. ¹³C NMR shows characteristic signals between δ 120-150 ppm for the pyridine carbons [1].
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra reveal functional group characteristics, with key absorptions at approximately 1590 cm⁻¹ (C=N and C=C stretching in the pyridine ring), 1460 cm⁻¹ (C-H bending), and 2850-2950 cm⁻¹ (aliphatic C-H stretching) [1]. LC-FTIR coupling remains challenging due to mobile phase interference but can be achieved through solvent elimination interfaces [5].
Effective this compound analysis requires integration of sample preparation, separation, and detection into optimized workflows:
Diagram 1: Integrated analytical workflow for this compound identification showing the complete process from sample preparation to final confirmation
Robust quantification of this compound requires careful method validation and quality control measures:
Calibration Standards: Prepare this compound calibration standards in the range of 0.1-100 μg/mL using the sample solvent matrix. The compound shows good linear response (R² > 0.99) in both GC-MS and LC-MS systems [2]. For absolute quantification, stable isotope-labeled internal standards (when available) provide the highest accuracy.
Method Validation Parameters: Established methods should demonstrate: accuracy (80-118% recovery), precision (RSD < 15%), limits of detection (LOD < 0.1 ng/g), and limits of quantification (LOQ < 5 ng/g) [3] [2]. Matrix effects should be carefully evaluated, particularly for biological samples.
HPTLC Screening: For rapid quality assessment, High-Performance Thin-Layer Chromatography provides efficient screening. Employ silica gel 60F254 plates with vanillin-sulfuric acid derivatization, yielding Rf values of approximately 0.6-0.7 in hexane-ethyl acetate systems [2]. This technique is particularly valuable for authentication of musk raw materials and detection of adulteration.
Table 3: Analytical Techniques for this compound Identification and Their Applications
| Technique | Key Parameters | Applications | Limitations |
|---|---|---|---|
| GC-MS | EI ionization, m/z 231→216→150 | Routine analysis, quality control | Requires volatility, thermal stability |
| LC-MS/MS | ESI/APCI, MRM transitions | Complex matrices, quantification | Matrix effects, ion suppression |
| GC-HRMS | Exact mass 231.1987 Da | Definitive identification, unknown screening | Cost, operational complexity |
| HPTLC | Rf 0.6-0.7, vanillin-sulfuric acid | Rapid screening, authentication | Limited resolution, semi-quantitative |
Successful this compound analysis requires attention to potential methodological challenges:
Matrix Interference Issues: Complex biological matrices from musk deer secretions contain numerous interfering compounds including fats, sterols, and waxes [2]. Implement additional cleanup steps such as freezing lipid precipitation (-20°C for 2 hours followed by centrifugation) or increase selective washing during SPE procedures.
Recovery Optimization: If this compound recovery falls below acceptable levels (<80%), evaluate extraction efficiency using different solvent systems (dichloromethane or acetone), extend extraction time, or incorporate ultrasound-assisted extraction (30-40°C for 15 minutes) [3].
Chromatographic Resolution: For co-elution issues with structurally similar compounds, modify temperature ramp rates in GC (slower ramps around expected retention window) or adjust mobile phase gradient profiles in LC (shallower gradients) to improve separation.
Sensitivity Enhancement: For trace analysis, employ concentration techniques such as nitrogen evaporation at 40°C (reconstitute in smaller volumes), implement large volume injection in GC, or use more selective MRM transitions in MS/MS detection.
The analytical methods described provide a comprehensive toolkit for researchers investigating this compound in various contexts. These protocols enable reliable identification and quantification supporting applications in fragrance authentication, traditional medicine quality control, and biochemical research. Method selection should be guided by specific application requirements, available instrumentation, and the required balance between throughput and analytical rigor.
Muscopyridine is a bioactive pyridine alkaloid identified in Moschus (musk) [1]. It is one of several compounds, including muscone and various steroids, believed to contribute to the observed anti-inflammatory and antiviral effects of musk in traditional medicine [2].
Network Pharmacology is a powerful method that moves beyond the traditional "one drug, one target" paradigm. It is particularly suited for studying natural products like this compound, as it can predict multiple targets and pathways simultaneously, providing a systems-level view of its pharmacological effects [1] [3].
The following workflow outlines the key stages of a network pharmacology study. You can use this as a practical roadmap for your research.
| Database | Purpose | Suggested Filter/Setting |
|---|---|---|
| GeneCards | Primary source of disease genes | Relevance score ≥ 10 [1] |
| DisGeNET | Integrates data from multiple sources | Use default settings [3] |
| OMIM | Catalog of human Mendelian disorders | Use default settings [1] [3] |
| TTD | Therapeutic Target Database | Use default settings [1] [3] |
| MalaCards | Integrated database of human diseases | Use default settings [3] |
The following table summarizes potential core targets and pathways for this compound in VRTIs, based on integrative pharmacology studies of its source material, Moschus [1] [2].
| Potential Key Target | Known Function in VRTIs | Associated Pathway |
|---|---|---|
| MAPK3 | Regulates viral replication, apoptosis, and host immune responses [1]. | MAPK signaling pathway [3] |
| MCL1 | An anti-apoptotic protein; downregulation may promote death of infected cells [1]. | Apoptosis pathway |
| CDK2 | Involved in cell cycle progression; can be co-opted by viruses [1]. | Cell cycle pathway |
| SRC | Non-receptor tyrosine kinase; involved in inflammatory signaling [3]. | PI3K-Akt signaling pathway [3] |
The interactions between this compound, its key targets, and their associated pathways can be visualized as follows:
Network pharmacology provides a powerful framework for deconstructing the complex mechanisms of natural products like this compound. The proposed protocol, from target prediction to molecular docking, generates testable hypotheses about its multi-target action against diseases such as VRTIs and ischemic stroke.
Key findings from related research suggest that the therapeutic effects of musk compounds may be achieved by downregulating critical host genes like MCL1, MAPK3, and CDK2, which are involved in apoptosis, immune response, and viral replication [1] [2]. Furthermore, steroid compounds in musk, such as testosterone, have shown strong binding to key targets, suggesting this compound may act in concert with other compounds [1] [2].
Future work should focus on experimental validation (e.g., in vitro cell assays, RT-PCR) of the predicted targets and pathways to confirm these computational insights [3].
Molecular docking has become an indispensable tool in modern computational drug discovery, enabling researchers to predict how small molecule ligands like muscopyridine interact with biological targets at the atomic level. This technique employs sophisticated search algorithms and scoring functions to predict the binding conformation and affinity of ligand-receptor complexes, substantially reducing the time and cost associated with experimental drug screening. The fundamental principle underpinning molecular docking is the "lock and key" hypothesis, which proposes that ligands geometrically and chemically complement their target binding sites, though modern approaches also incorporate induced fit effects where both ligand and receptor adjust their conformations to achieve optimal binding.
This compound, a macrocyclic ketone analog found in musk deer secretions, presents an intriguing candidate for computational studies due to its complex structure and potential bioactivities. While this compound itself has not been extensively studied in modern literature, its structural relative muscone has demonstrated significant anti-inflammatory, neuroprotective, and cardioprotective effects in experimental studies, suggesting potential therapeutic applications for this compound that warrant investigation through molecular docking approaches. The application of molecular docking to study this compound enables researchers to rapidly screen this compound against multiple therapeutic targets, hypothesize its mechanism of action, and optimize its structure for enhanced potency and selectivity—all before committing resources to complex synthetic pathways or biological testing.
Molecular docking operates through two fundamental computational processes: conformational search and binding affinity prediction. The conformational search involves exploring the possible orientations and conformations of a ligand within a defined binding site of a target protein, while scoring functions rank these poses based on their estimated binding affinities. Docking approaches range from rigid-body docking, where both ligand and receptor are treated as fixed entities, to flexible docking, which allows ligand flexibility and may incorporate limited protein flexibility—a critical consideration for accurately modeling this compound's interactions given its flexible macrocyclic structure.
Search Algorithms: Most modern docking programs utilize sophisticated algorithms to efficiently explore the vast conformational space available to ligands. These include genetic algorithms (used in GOLD), Monte Carlo simulations, fragment-based methods (employed by FlexX), and rapid optimization techniques (implemented in AutoDock Vina). The selection of an appropriate search algorithm depends on the specific characteristics of this compound and the target protein, with flexible macrocyclic compounds often requiring more extensive conformational sampling.
Scoring Functions: Scoring functions quantitatively estimate binding affinity using various theoretical approaches. Force field-based functions calculate molecular mechanics energies, empirical functions use parameterized terms derived from experimental data, and knowledge-based functions employ statistical potentials from structural databases. Each approach has distinct strengths and limitations in predicting this compound's binding energetics, with many researchers employing consensus scoring to improve reliability.
Table 1: Commonly Used Molecular Docking Software and Their Applications
| Software | Search Algorithm | Scoring Function | Strengths | Best Applications |
|---|---|---|---|---|
| AutoDock Vina | Gradient optimization | Empirical & knowledge-based | Fast, accurate, multithreading | Virtual screening, ligand optimization |
| GOLD | Genetic algorithm | Force field-based | Flexible protein side chains | High-accuracy protein-ligand docking |
| FlexX | Incremental construction | Empirical | Fast docking speed | Fragment-based drug design |
| DOCK | Shape matching | Force field-based | Spherical site recognition | Protein & nucleic acid targets |
| GNINA | Gradient optimization | CNN & traditional | High scoring accuracy | Structure-based virtual screening |
| MOE Dock | Multiple methods | Multiple methods | Integrated workflow | Drug discovery pipelines |
Protocol 1: Protein Structure Preparation
Step 1: Structure Retrieval - Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or predict using homology modeling if an experimental structure is unavailable. For this compound studies, consider targets relevant to its proposed bioactivities, such as inflammatory regulators or neurological targets.
Step 2: Structure Cleaning - Remove water molecules and heteroatoms not involved in catalytic activity or binding, though strategically important water molecules mediating ligand-protein interactions should be retained. Delete any co-crystallized ligands except when using them as reference compounds.
Step 3: Hydrogen Addition - Add hydrogen atoms to the protein structure using programs like MOE, Chimera, or Schrödinger's Protein Preparation Wizard, optimizing their positions to form proper hydrogen bonding networks. This step is crucial for accurate electrostatic calculations during docking.
Step 4: Protonation States - Assign appropriate protonation states to amino acid residues at physiological pH (7.4), paying special attention to histidine, glutamic acid, and aspartic acid residues that may exist in different tautomeric or protonation states. The PROPKA algorithm integrated into many preparation tools can assist with this determination.
Step 5: Energy Minimization - Perform limited energy minimization using force fields such as AMBER, CHARMM, or OPLS to relieve steric clashes and optimize hydrogen bonding networks while maintaining the overall protein conformation close to the experimental structure.
Protocol 2: this compound Preparation
Step 1: Structure Construction - If a 3D structure of this compound is not available in databases like PubChem or ZINC, construct it using chemical drawing software such as ChemDraw or molecular modeling packages like MOE or Schrödinger's Maestro.
Step 2: Geometry Optimization - Perform energy minimization using molecular mechanics (MMFF94x or similar force fields) to obtain a low-energy conformation, followed by more advanced quantum mechanical optimization (e.g., DFT with B3LYP/6-31G* basis set) for enhanced electronic property accuracy.
Step 3: Tautomer and Stereoisomer Generation - Generate possible tautomers and account for any stereochemical variations, though this compound's specific stereochemistry should be maintained if known from natural source isolation.
Step 4: File Format Conversion - Convert the optimized structure to appropriate docking formats (e.g., PDBQT for AutoDock, MOL2 for MOE and DOCK), ensuring proper assignment of atomic types, charges, and rotatable bonds.
Protocol 3: Binding Site Definition and Grid Setup
Step 1: Binding Site Identification - Locate the binding site using one of three approaches: (1) co-crystallized ligand location if available, (2) catalytic site prediction using tools like MetaPocket or SiteMap, or (3) blind docking across the entire protein surface when the binding site is unknown.
Step 2: Grid Box Generation - Define a grid box encompassing the binding site with sufficient margin (typically 8-10 Å beyond the ligand dimensions) to allow complete ligand flexibility. For this compound, account for its macrocyclic structure which may require a larger search space.
Step 3: Grid Parameter Configuration - Set appropriate grid parameters including grid point spacing (typically 0.375-0.5 Å), energy calculations, and map types specific to the docking software being used.
Table 2: Recommended Docking Parameters for this compound Studies
| Parameter | Setting | Rationale |
|---|---|---|
| Grid Point Spacing | 0.375 Å | Higher resolution for macrocyclic compound |
| Search Exhaustiveness | 16-32 | Enhanced sampling for flexible rings |
| Number of Poses | 20-50 | Adequate conformational diversity |
| Energy Range | 3-5 kcal/mol | Balanced efficiency & thoroughness |
| Force Field | AMBER/GAFF | Suitable for organic macrocycles |
The following workflow diagram illustrates the comprehensive molecular docking process for this compound:
Protocol 4: Docking Execution and Pose Management
Step 1: Docking Run Configuration - Configure docking parameters appropriate for this compound's properties, including exhaustiveness settings (higher for flexible molecules), pose clustering, and scoring function selection. For initial studies, consider using multiple scoring functions to improve reliability.
Step 2: Pose Generation and Clustering - Generate multiple binding poses (typically 20-100) and cluster them based on root mean square deviation (RMSD) to identify structurally distinct binding modes. This approach helps account for this compound's conformational flexibility within the binding site.
Step 3: Pose Selection and Analysis - Select the most representative poses from each cluster for detailed analysis, focusing on binding energy scores, interaction patterns, and structural complementarity. The optimal pose should demonstrate favorable energy scores while maintaining chemically sensible interactions.
Step 4: Interaction Analysis - Analyze protein-ligand interactions using visualization tools like PyMOL, ChimeraX, or LigPlot+, paying particular attention to hydrogen bonds, hydrophobic interactions, π-effects, and salt bridges that contribute to binding affinity and specificity.
Protocol 5: Docking Validation Techniques
Step 1: Redocking Validation - Perform redocking experiments with known co-crystallized ligands to validate the docking protocol. A successful validation typically yields an RMSD < 2.0 Å between the predicted and experimental binding poses.
Step 2: Receiver Operating Characteristic (ROC) Analysis - Evaluate the docking method's ability to distinguish true binders from non-binders using ROC analysis, which plots sensitivity against specificity. The area under the curve (AUC) should exceed 0.7 for a reliable docking protocol [1].
Step 3: Consensus Scoring - Employ multiple scoring functions to rank poses and select those consistently ranked highly across different functions, reducing the bias inherent in any single scoring method.
Step 4: Comparison with Control Compounds - Dock known active and inactive compounds alongside this compound to verify that the method correctly ranks active compounds higher than inactives.
Table 3: Scoring Function Comparison and Performance Metrics
| Scoring Function | Type | Strength | Limitations | Recommended Use |
|---|---|---|---|---|
| Vina | Empirical | Fast, reasonable accuracy | Limited solvation | Initial screening |
| CNN Score | Machine learning | High pose prediction | Requires training data | Pose refinement |
| Force Field | Physics-based | Good energy estimation | Computationally intensive | Binding mode analysis |
| Empirical | Regression-based | Good affinity prediction | Parameter-dependent | Affinity ranking |
| Knowledge-based | Statistical potentials | Good specificity | Database-dependent | Specificity assessment |
The integration of molecular docking with network pharmacology represents a powerful approach for understanding polypharmacological effects of compounds like this compound. This combined methodology helps identify potential off-target effects, elucidate complex mechanisms of action, and understand multi-target therapeutic strategies.
Protocol 6: Network Pharmacology with Molecular Docking
Step 1: Target Prediction - Identify potential protein targets for this compound using reverse docking approaches against a panel of therapeutic targets or through target prediction servers like SwissTargetPrediction and PharmMapper.
Step 2: Network Construction - Construct a compound-target-pathway network using tools like Cytoscape, connecting this compound to its predicted targets and associated biological pathways.
Step 3: Hub Target Identification - Analyze the network to identify hub targets with high connectivity using topological parameters like degree centrality, betweenness centrality, and closeness centrality.
Step 4: Pathway Enrichment Analysis - Perform KEGG pathway and Gene Ontology enrichment analyses to identify biological processes and pathways significantly enriched with this compound's predicted targets.
Protocol 7: Post-Docking Validation with MD Simulations
Step 1: System Preparation - Solvate the docked this compound-protein complex in an appropriate water model (e.g., TIP3P) and add counterions to neutralize the system charge.
Step 2: Energy Minimization - Perform steepest descent and conjugate gradient energy minimization to remove steric clashes and optimize the system geometry.
Step 3: Equilibrium Phases - Conduct gradual equilibration through NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles to stabilize the system at physiological conditions (310 K, 1 atm).
Step 4: Production Run - Execute extended MD simulations (typically 50-200 ns) while tracking stability metrics including RMSD, RMSF, radius of gyration, and interaction persistence.
Step 5: Binding Free Energy Calculations - Employ MM-PBSA or MM-GBSA methods to compute binding free energies, providing more reliable affinity estimates than docking scores alone.
The following pathway diagram illustrates how molecular docking integrates with complementary methods in a comprehensive drug discovery workflow for this compound:
Quality control is essential throughout the molecular docking pipeline to ensure reliable results. Several specific measures should be implemented when studying this compound:
Structure Quality Assessment: Verify the quality of protein structures using validation tools like MolProbity or PDB Validation Reports, paying attention to Ramachandran plots, rotamer outliers, and clash scores. For this compound, specifically confirm the reasonable geometry of its macrocyclic ring.
Docking Reproducibility: Perform independent docking replicates with different random seeds to ensure pose consistency, calculating RMSD between replicate runs to confirm methodological stability.
Cross-Validation with Experimental Data: Whenever possible, validate computational findings with available experimental data such as binding affinity measurements, mutagenesis studies, or functional assays to establish correlation between predicted and observed results.
Statistical Significance: Apply appropriate statistical tests to determine significance of findings, particularly when comparing this compound's binding to reference compounds or when identifying subtle differences between similar binding poses.
Molecular docking studies vary considerably in their computational demands, from simple single-compound docking to large-scale virtual screens. Effective resource management ensures efficient research progress:
Hardware Considerations: For routine this compound docking against single targets, standard workstations with multicore processors and adequate RAM (16-32 GB) are sufficient. For larger virtual screens, high-performance computing clusters or cloud computing resources may be necessary.
Parallelization Strategies: Leverage the multithreading capabilities of modern docking software (e.g., AutoDock Vina's CPU threading or GNINA's GPU acceleration) to significantly reduce computation time.
Storage and Organization: Implement systematic data management practices, including version control for protein and ligand structures, comprehensive record-keeping of docking parameters, and organized storage of result trajectories and analysis outputs.
These application notes and protocols provide a comprehensive framework for conducting molecular docking studies specifically tailored to investigate this compound's interactions with biological targets. The integrated approach combining traditional docking with network pharmacology and molecular dynamics simulations offers a powerful strategy to elucidate this compound's potential mechanisms of action and therapeutic applications. By following these standardized protocols, researchers can generate reliable, reproducible data that effectively bridges computational predictions and experimental validation, accelerating the development of this compound and related compounds as potential therapeutic agents.
Musk compounds, such as Muscone and Muscopyridine, are known for their significant pharmacological properties. Muscone has been demonstrated to treat ischemic stroke by reducing neuronal necrosis, protecting the blood-brain barrier, and ameliorating neurological impairment due to cerebral ischemia [1]. It also shows efficacy in treating Alzheimer's disease and exhibits inhibitory effects on gastric cancer [1]. However, its clinical application, and by extension that of similar compounds like this compound, is limited by poor water solubility and moderate stability [1]. Target prediction is a crucial first step in overcoming these limitations and guiding drug development efforts.
This integrated protocol combines network pharmacology, molecular docking, and experimental validation to predict and confirm the targets of bioactive compounds. The workflow for this multi-step process is outlined below.
This phase involves using bioinformatics tools to predict potential targets and pathways.
Step 1: Compound Screening and Target Identification
Step 2: Disease Target Collection
Step 3: Network Construction & Analysis
Step 4: Pathway Enrichment Analysis
This phase tests the computational predictions in a biological system.
Step 5: Molecular Docking Validation
.pdbqt format using software like AutoDockTools [2]..pdbqt format [2].Step 6: In Vitro Experimental Validation
The tables below summarize quantitative data and key experimental parameters from research on muscone, which can serve as a reference for investigating this compound.
Table 1: Key Targets and Pathways for Musk Compounds in Ischemic Stroke (from Network Pharmacology) [2]
| Target Gene | Protein Name | Function / Role | Degree in PPI |
|---|---|---|---|
| SRC | Proto-oncogene tyrosine-protein kinase SRC | Regulates cell proliferation, differentiation, and survival. | High |
| TP53 | Cellular tumor antigen p53 | Master regulator of apoptosis and cell cycle arrest. | High |
| PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | Part of the PI3K/Akt signaling pathway, promoting cell survival. | High |
| MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | Central to the MAPK signaling pathway, involved in cell survival/proliferation. | High |
| PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform | Catalytic subunit of PI3K; key in PI3K/Akt pathway. | High |
Table 2: Key Signaling Pathways Implicated in the Treatment of Ischemic Stroke [2]
| KEGG Pathway Name | Core Targets Involved | Biological Significance |
|---|---|---|
| PI3K-Akt signaling pathway | PIK3CA, PIK3R1 | Inhibits apoptosis, promotes cell survival and proliferation. |
| Rap1 signaling pathway | SRC, MAPK3 | Involved in cell adhesion, migration, and synaptic plasticity. |
| MAPK signaling pathway | MAPK3, MAPK1 | Regulates a wide range of cellular activities including stress response. |
Table 3: Parameters for Molecular Docking Validation [2]
| Parameter | Specification |
|---|---|
| Docking Software | AutoDock Vina (v.1.1.2) |
| Ligand File Format | .pdbqt |
| Protein Preparation | Remove water molecules and ligands; add hydrogen atoms. |
| Binding Energy Threshold | < 0.0 kcal/mol (indicating binding activity) |
| Visualization Software | PyMOL 2.5.2 |
Based on the network pharmacology and validation studies for compound musk injection (which contains muscone), the following diagram illustrates the proposed mechanism of action by which musk compounds like this compound might exert their therapeutic effects against ischemic stroke.
While specific data for this compound is needed, the robust methodologies established for the closely related compound Muscone provide a ready-to-use framework. By following these application notes and protocols, researchers can systematically predict, validate, and elucidate the mechanism of action for this compound, accelerating its development as a potential therapeutic agent.
| Cyclization Method | Key Fragrance Compounds | Catalyst/Reaction System | Key Features & Advantages |
|---|---|---|---|
| Diels-Alder Cycloaddition [1] [2] | Georgyone, Arborone, Ambrelux [2] | Chiral oxazaborolidinium cation, AlCl₃ [2] | 100% atom economy; enantioselectivity; access to complex bicyclic scaffolds [1] [2] |
| Formal [4+2] Cycloaddition [2] | 1,4-Cyclohexadiene Carboxylates (fruity, green notes) | Co(I) or Rh(I) with chiral phosphoramidite ligand [2] | High regioselectivity and enantioselectivity with chiral ligands; modular for diverse ester profiles [2] |
| Macrocyclization [3] | Muscone, Civetone, Exaltone | Ring-Closing Metathesis (RCM), Dieckmann Condensation [3] | Builds 14-19 membered macrocycles; RCM is efficient and scalable; overcomes "Transannular Interactions" [3] |
| Enzyme-Catalyzed Cyclization [4] [5] | Patchoulol, Santalol, Valencene | Terpene Synthases, Cytochrome P450s [5] | High stereoselectivity; sustainable "green" process; produces "natural" labeled compounds [5] |
| Flow Chemistry Cyclization [6] | (+)-Nootkatone, Raspberry Ketone Derivates | Packed-bed reactors (Raney Nickel), TiO₂ (photocatalyst) [6] | Superior heat/mass transfer; safer handling of O₂; high-yielding, scalable multi-step sequences [6] |
Objective: To synthesize the woody-amber fragrance Georgyone via a catalytic, enantioselective Diels-Alder reaction.
Materials:
Procedure:
Technical Note: The "magic methyl effect" is critical for odor intensity. The absolute configuration of the product, determined by the chiral catalyst, directly influences the odor threshold and quality [2].
Objective: To synthesize the macrocyclic musk Civetone (cycloheptadec-9-en-1-one) using a ruthenium-catalyzed RCM.
Materials:
Procedure:
Technical Note: High dilution is crucial to suppress intermolecular oligomerization and favor the intramolecular macrocyclization pathway [3].
The workflow for synthesizing macrocyclic musks via RCM is a key transformation, as shown in the following diagram:
Objective: To produce the valuable grapefruit fragrance (+)-Nootkatone via a continuous, catalyst-free oxidation of (+)-Valencene.
Materials:
Procedure:
Technical Note: The segmented flow regime in the microreactor provides a large surface-to-volume ratio, enhancing mass transfer of O₂ into the liquid phase and accelerating the reaction by up to 100 times compared to batch conditions [6].
Choosing the right cyclization strategy is paramount. The following diagram outlines a decision-making workflow to guide researchers in selecting the optimal method based on their target fragrance structure.
The field of fragrance synthesis leverages a powerful toolkit of cyclization methods, each with distinct advantages. Diels-Alder and formal cycloadditions provide efficient access to complex carbocyclic structures with high stereocontrol [1] [2]. Macrocyclization techniques like RCM have solved the historical challenge of constructing large rings, enabling the practical synthesis of prized musks [3]. The growing emphasis on sustainability is driven by biocatalytic methods that offer unparalleled selectivity and natural product labeling [5], while flow chemistry addresses the need for safer, more efficient, and scalable industrial processes [6]. Mastery of these complementary techniques empowers scientists to rationally design and synthesize novel fragrance molecules with targeted olfactory properties.
Muscopyridine is a macrocyclic musk compound. Unlike common plant alkaloids or phenolics, it is typically found in animal secretions (e.g., the scent glands of the musk deer). Its isolation is challenging due to low natural abundance and the complex lipid-rich matrix in which it is found.
The workflow below outlines the key stages for isolating and characterizing this compound from a natural source.
1. Sample Preparation and Extraction
2. Purification and Isolation
Once an isolated compound is obtained, confirm its identity as this compound using the following techniques. The table below summarizes the key data to collect.
Table 1: Analytical Techniques for this compound Characterization
| Technique | Expected Key Data/Result | Purpose |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Strong molecular ion peak at m/z 251.3 [M]⁺; characteristic fragmentation pattern. | Confirm molecular weight and provide initial identity confirmation. Ideal for volatile musk compounds. |
| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | ¹H NMR: Singlets for 3 methyl groups (~δ 0.8-1.0 ppm); multiplet for -CH₂- of macrocycle (~δ 1.2-1.4 ppm). ¹³C NMR: 15 carbon signals, including 3 methyl carbons. | Elucidate molecular structure, confirm the macrocyclic ring, and define the positions of methyl substituents. | | Fourier-Transform Infrared Spectroscopy (FTIR) | Aliphatic C-H stretches (~2950, 2870 cm⁻¹); no carbonyl (C=O) or other strong functional group peaks. | Identify functional groups present and confirm the aliphatic, non-oxygenated nature of the molecule. | | High-Resolution Mass Spectrometry (HRMS) | Exact mass calculated for C₁₆H₂₉N [M]⁺: 251.2248. | Provide definitive confirmation of the molecular formula. |
The synthesis pathway for this compound is well-established and crucial for producing the analytical standard needed to validate any isolation protocol. The following diagram illustrates the core synthetic logic.
The table below summarizes two key synthesis approaches for muscopyridine and its analogs, highlighting the advantages of modern methods.
| Synthesis Method | Key Reagents & Conditions | Reported Advantages & Notes |
|---|---|---|
| Classic One-Step Cross-Coupling [1] | Dichloropyridine, Di-Grignard reagent, Ni(dppp)Cl₂ (catalyst), THF, 35-40°C, under N₂, up to 20 hours. | One-step preparation; improved yield over previous multi-step methods; also used to synthesize analogs 2, 3, and 4; product structures confirmed by UV, IR, MS, and ¹H NMR [1]. |
| Modern Ring-Closing Metathesis (RCM) [2] | Details not specified in search results; a convergent total synthesis using ring-closing metathesis strategy. | Achieved enantiomerically natural form; used to determine absolute stereochemistry over 50 years after its isolation [2]. |
Q1: Why is my yield in the Ni-catalyzed cross-coupling reaction low? Low yields are often due to air/moisture sensitivity or incorrect reagent addition.
Q2: Are there more modern alternatives to the classic synthesis? Yes, Ring-Closing Metathesis (RCM) has been successfully employed as a convergent strategy for the total synthesis of this compound. This method is particularly valuable for constructing the large macrocyclic ring and can provide the product in its natural enantiomeric form [2]. This approach represents a significant advance in the field of olefin metathesis for complex molecule synthesis [3].
Q3: How can I confirm the identity of my synthesized this compound? The classic study used a combination of spectroscopic techniques: UV, IR, Mass Spectrometry (MS), and ¹H NMR [1]. For definitive confirmation, especially of stereochemistry, comparing your data with a synthesized authentic sample of known absolute configuration is recommended [2].
The following workflow outlines a systematic approach to diagnosing and resolving low yield issues in the Ni-catalyzed cross-coupling reaction.
This is a generalized procedure based on the one-step method for synthesizing this compound and its analogs [1].
Objective: One-step preparation of this compound via cyclocoupling.
Key Safety Note: This procedure involves air- and moisture-sensitive reagents. Perform all steps using standard Schlenk-line techniques under an inert nitrogen atmosphere.
Materials:
Procedure:
What are the most significant challenges in quantifying low-abundance metabolites like muscopyridine? The primary challenges stem from the complex biological matrices in which these compounds are found. These matrices can cause matrix effects, where other co-eluting components suppress or enhance the analyte's signal, leading to inaccurate quantification [1]. Furthermore, the endogenous presence of the analyte makes it difficult to create a true "blank" matrix for calibration, and metabolites often have a wide range of physico-chemical properties, complicating their simultaneous extraction and analysis [1].
What is the difference between LOD and LOQ, and why are they critical? The Limit of Detection (LOD) is the lowest concentration at which a substance can be reliably detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [2]. These parameters are fundamental for validating any analytical method, as they define the working range and sensitivity of your assay for compounds like this compound.
What is the gold standard method for achieving accurate quantification? The most robust technique for absolute quantitation is the use of stable isotope-labeled internal standards (IS) [1]. An isotopically labeled version of this compound (e.g., deuterated) would be ideal. It corrects for losses during sample preparation and variations in ionization efficiency during MS analysis, as it behaves almost identically to the native compound but can be distinguished by the mass spectrometer.
How can I improve the sensitivity of my LC-MS method for this compound? Sensitivity can be enhanced through method optimization at several stages. This includes optimizing the sample preparation for efficient extraction, improving the chromatographic separation to reduce matrix effects, and using a mass spectrometer in a sensitive, targeted mode like Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument [1].
Problem: Inconsistent or low signal for your target analyte, making detection and quantification unreliable.
Possible Causes and Solutions:
Problem: High variability between replicate samples or concentration values that do not match expectations.
Possible Causes and Solutions:
Before quantifying a specific compound, it is crucial to define and validate the performance characteristics of your analytical method. The table below summarizes the core parameters and their target values based on established guidelines [1] [2].
| Parameter | Definition | Target / Acceptable Criteria |
|---|---|---|
| Limit of Detection (LOD) | Lowest concentration detectable above background noise [2]. | Signal-to-noise ratio ≥ 3:1 [2]. |
| Limit of Quantification (LOQ) | Lowest concentration measurable with acceptable accuracy and precision [2]. | Signal-to-noise ratio ≥ 10:1 [2]. |
| Linear Range | Concentration interval where response is linearly proportional to concentration. | Correlation coefficient (R²) > 0.99. |
| Accuracy | Closeness of measured value to true value. | Typically 85-115% recovery of known spikes. |
| Precision | Closeness of repeated measurements (Repeatability & Reproducibility). | Relative Standard Deviation (RSD) < 15% (20% at LOQ). |
This protocol outlines a general workflow for the absolute quantification of a small molecule like this compound in a biological matrix using LC-MS/MS.
Workflow Overview:
The following diagram illustrates the core steps of the quantitative LC-MS/MS workflow, highlighting the key stages from sample preparation to data analysis.
Materials and Reagents:
Step-by-Step Procedure:
Sample Preparation:
Calibration Curve and QC Preparation:
LC-MS/MS Analysis:
Data Processing and Quantification:
For particularly challenging scenarios, consider these advanced approaches:
| Category | Question | Evidence-Based Answer & Guidance |
|---|---|---|
| Compound Identity | What is Muscopyridine? | A natural heterophane (metapyridinophane) from musk deer (Moschus moschiferus); synthetic analogs exist [1]. |
| Method Selection | Which analytical method is most sensitive? | GC-HRMS is highly sensitive. GC-MS is a robust, more accessible alternative for routine analysis [2] [3]. |
| Sample Prep | How can I improve my extraction yield? | Use less polar solvents (e.g., diethyl ether, hexane). Successive extraction values: Diethyl Ether (7.01% muscone) > Hexane (2.27%) > Ethanol (0.64%) [2]. |
| Sensitivity | My target signal is weak. What can I do? | 1. Concentrate sample via solvent evaporation. 2. Derivatize analytes for better GC separation/response. 3. Use selected ion monitoring (SIM) in MS for lower detection limits. | | Troubleshooting | I see unexpected peaks in my chromatogram. Why? | Musk is complex; peaks are likely other natural components (steroids, fatty acids, macrocyclic ketones) [3]. Run a blank and compare with a reference standard. |
The table below summarizes key methodologies for musk compound analysis, with muscone data serving as a benchmark for developing this compound methods.
| Method | Principle | Key Performance Metrics (for Muscone) | Best for / Notes |
|---|---|---|---|
| GC-HRMS [2] | Gas Chromatography with High-Resolution Mass Spectrometry | Quantified 2.27% in hexane extract [2] | Ultra-high sensitivity/specificity; gold standard for complex matrices and trace analysis. |
| GC-MS [3] | Gas Chromatography with Mass Spectrometry | Common quality control method [3] | High sensitivity & robustness; widely used for volatile compounds; good balance of performance and accessibility. |
| HPTLC [2] | High-Performance Thin-Layer Chromatography | Quantified 1.15% in hexane extract [2] | Rapid, cost-effective screening; suitable for initial purity checks and less complex analyses. |
This protocol maximizes the recovery of target compounds like this compound from raw musk [2].
Workflow:
Procedure:
This protocol outlines the steps for high-sensitivity analysis of prepared extracts [2].
Workflow:
Procedure:
| Issue | Possible Causes | Suggested Solutions & Preventive Measures |
|---|
| Low muscone/muscopyridine recovery | - Volatility of compounds during sample prep or storage.
Q1: What are the typical quality standards for musk raw material? A baseline for quality control of musk raw material can include the following physicochemical parameters [1]:
Q2: How can muscone content be reliably determined? Muscone content can be quantified using analytical techniques like High-Performance Thin Layer Chromatography (HPTLC) and Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS). The measured content varies with the extraction solvent [1]:
Q3: What is a modern approach to stabilizing volatile active compounds like muscone? Encapsulation within a γ-cyclodextrin Metal–Organic Framework (γ-CD-MOF) has been shown to significantly improve the stability of muscone. A solvent-free loading method can achieve a loading rate of 10.6 ± 0.7% and offers these benefits [2]:
The following diagram outlines a general workflow for the extraction and analysis of musk, based on the methodologies found in the research:
Diagram 1: Experimental workflow for the extraction and analysis of musk components.
This compound is a metapyridinophane, a macrocyclic compound containing a pyridine ring, and is an important odoriferous constituent of natural musk [1] [2]. Isolating it from natural product matrices is complex because these matrices contain numerous other compounds like steroids, fatty acids, peptides, and other macrocyclic ketones [1].
The key to a successful separation is leveraging the specific chemical properties of this compound. The table below summarizes its characteristics and the primary analytical techniques used for its separation and identification.
| Aspect | Description & Application |
|---|---|
| Chemical Nature | A heterophane (metapyridinophane); macrocyclic compound with a pyridine ring [2]. |
| Source | Dried secretion from the musk sac gland of male musk deer (e.g., Moschus moschiferus) [1]. |
| Separation Goal | Isolate from a complex mixture containing macrocyclic ketones (e.g., muscone), steroids, fatty acids, and peptides [1]. |
| Primary Technique | Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC) [3]. |
| Detection & Confirmation | Gas Chromatography (GC) [1], Liquid Chromatography-Mass Spectrometry (LC-MS) [1], and spectroscopic methods (UV, IR, MS, NMR) [4]. |
The following diagram outlines a general workflow for extracting and purifying this compound from a natural matrix, incorporating sample preparation and Solid-Phase Extraction (SPE) as a key clean-up step.
Here are the detailed protocols for the key steps in the workflow:
The goal is to optimize the sample for effective interaction with the solid phase. Based on the nature of musk, which is a dried secretion, the following pre-treatment is recommended [5]:
SPE is used to remove interfering compounds and concentrate the analytes of interest [5]. A reversed-phase SPE cartridge (e.g., C18) is typically suitable.
The final separation and analysis are typically done using Reversed-Phase HPLC (RP-HPLC) [3].
Here are common problems, their causes, and solutions you may encounter during the separation process.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery of Target | SPE sorbent dried out during conditioning. | Ensure ~1 mm of solvent remains above the sorbent bed during conditioning and equilibration [5]. |
| Incomplete elution from SPE/HPLC column. | Use a stronger elution solvent. For HPLC, deliver elution buffer directly to the column center; use larger volumes, longer incubation, or slightly heated buffer for larger molecules [6]. | |
| Poor Purity / Co-elution | Inadequate selectivity in SPE wash or HPLC gradient. | Optimize the wash solvent strength in SPE to remove interferences without eluting the target. For HPLC, fine-tune the mobile phase gradient [5] [3]. |
| Sample overload. | Reduce the amount of sample loaded onto the SPE cartridge or HPLC column [5] [6]. | |
| Low HPLC Peak Resolution | HPLC column degradation or contamination. | Use SPE to remove harmful compounds that can degrade the analytical column. Flush and regenerate or replace the HPLC column [5]. |
| Incorrect mobile phase pH or composition. | Adjust mobile phase pH to control ionization. Ensure buffers are reconstituted correctly [6] [3]. |
Elute or reconstitute purified samples in a compatible solvent like water or the initial HPLC mobile phase and store at -20°C. Avoid storing DNA or sensitive compounds in solutions containing magnesium, as this can degrade performance [6].
Yes, Molecularly Imprinted Polymers (MIPs) are synthetic materials with predetermined selectivity for a particular template molecule. A MIP designed for a specific compound can offer higher selectivity than conventional SPE sorbents for complex natural product extracts [7].
The identity of this compound should be confirmed using a combination of techniques. After HPLC separation, collect the peak of interest and subject it to LC-MS for mass confirmation. Further structural confirmation can be obtained through NMR spectroscopy [4].
While methods for Muscopyridine are lacking, the well-established protocols for muscone can provide a valuable technical framework. The following table summarizes the analytical techniques found in the recent literature for quantifying musk constituents.
| Analytical Technique | Target Compound | Key Details from Methodology | Source / Reference |
|---|---|---|---|
| GC-HRMS (Gas Chromatography-High Resolution Mass Spectrometry) | Muscone | Used for qualitative and quantitative estimation; diethyl ether extract showed highest muscone content (7.01%) [1]. | [1] |
| HPTLC (High-Performance Thin Layer Chromatography) | Muscone | Used for qualitative and quantitative estimation; muscone content of 1.15% and 0.67% for hexane and ethanol extracts, respectively [1]. | [1] |
| UPLC (Ultra-Performance Liquid Chromatography) | (Not for this compound) | Method developed with AQbD principles; details on column selection, pH, and ion-pairing reagents provide a transferable workflow for complex analyses [2]. | [2] |
Given the absence of a ready-to-use protocol, your researchers would need to develop and validate a method in-house. The workflow below outlines a systematic approach based on general analytical principles and the techniques used for related compounds.
Based on common challenges in analytical chemistry and the specifics of musk analysis, here are potential FAQs for your support center.
FAQ 1: What is the most suitable technique for quantifying this compound?
FAQ 2: How can I improve the separation of this compound from interfering compounds?
FAQ 3: Our method lacks sensitivity. What can we do?
To conclude, here are the core steps your team should take:
The table below outlines the core components your support center should include, modeled on the detailed documentation found for other pharmaceuticals [1] [2] [3].
| Component | Description & Purpose | Example Based on Doxorubicin Research |
|---|---|---|
| Troubleshooting Guides | Step-by-step protocols to resolve common, specific experimental issues. | Addressing low drug loading capacity in polymeric nanocarriers [1]. |
| FAQs | Concise answers to frequently asked questions on mechanisms, stability, and protocols. | Clarifying mechanisms of action vs. mechanisms of cardiotoxicity [3]. |
| Structured Protocols | Detailed, reproducible methodologies for key experiments. | Methods for preparing cell membrane-coated biomimetic nanoparticles [4]. |
| Data Tables | Summarized quantitative data for easy comparison of results. | Tables comparing loading efficiency & advantages/disadvantages of nanocarriers [2]. |
| Pathway/Workflow Diagrams | Visual aids to clarify complex signaling pathways or experimental procedures. | Diagrams of oxidative stress pathways in cardiotoxicity [5]. |
Here is how you can develop content for each section, using the structure from the search results as a template.
You can structure questions to address both general knowledge and deep technical issues.
Q: What is the primary mechanism of action of Muscopyridine?
Q: We are observing high cytotoxicity in healthy cell lines during in vitro assays. What could be the cause?
A clear guide helps researchers systematically solve problems.
Issue: Low Encapsulation Efficiency of this compound in Nanoparticle Formulations
Creating standard operating procedures (SOPs) with visual guides is key to ensuring reproducibility. Below is a generalized workflow for preparing and testing nanoparticle-based drug delivery systems, which can be adapted for this compound.
Since public data on this compound is currently unavailable, here are practical steps you can take:
This compound is an unusual macrocyclic compound found in natural musk. It was first isolated from the ether extract of crude musk and is also identified in civet [1]. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| Natural Source | Asian musk deer, civet [1] |
| Class | Metapyridinophane [1] |
| Significance | • Completes the animalistic character of natural musk [1]. • Used as a characteristic component to differentiate between natural and artificial musk [1]. |
One established method for analyzing natural musk, including for the detection of this compound, is Gas Chromatography-Mass Spectrometry (GC/MS) [1].
The general workflow for this analysis is outlined below. Please note that specific parameters (e.g., column type, temperature gradient) should be optimized for your laboratory's specific equipment and sample type.
Methodology Details [1]:
Why is this compound used as a marker for authenticating natural musk? this compound is a specific compound found in natural animal-derived musk (from musk deer and civet) but is typically absent in synthetic alternatives. Its detection via GC/MS provides a reliable qualitative marker for confirming the natural origin of a musk sample [1].
The chemical composition of musk is complex and varies between natural (from musk deer) and artificial sources. The table below summarizes the key compositional differences:
| Component Category | Natural Musk | Artificial Musk | Analytical Method | Key Findings |
|---|---|---|---|---|
| Macrocyclic Ketones | Present (e.g., Muscone) [1] | Present (Synthetic Muscone) [2] [1] | GC-MS [3] | Primary odor and active medicinal component; used as a key quality marker [1]. |
| Steroids | Present [3] [1] | Varies | GC-MS [2] | Androsterone and prasterone identified as chemical markers to distinguish natural from artificial musk [2]. |
| Pyridine Compounds | Present [4] [1] | Information Limited | GC-MS [2] | Acknowledged as a constituent, but specific compounds and quantities are rarely highlighted in comparative studies [4] [1]. |
| Lipids & Fatty Acids | Abundant (51.52%) [3] | Information Limited | GC-MS [3] | Recent studies suggest lipids are the most abundant substance in natural musk, involved in odor profile formation [3]. |
| Proteins, Peptides, Amino Acids | Present [1] | Information Limited | Various | Contribute to pharmacological activities [1]. |
The most common methodology for comparative analysis of volatile and semi-volatile compounds in musk is GC-MS. Here is a detailed breakdown of a standard protocol:
1. Sample Preparation
2. GC-MS Instrumental Analysis
3. Data Processing and Analysis
The following diagram illustrates the core workflow for the non-targeted GC-MS metabolomics strategy used in musk analysis:
The analysis of musk involves understanding both its biosynthetic pathways and the logical workflow for identifying its source. The following diagram outlines the strategy for tracing whether a traditional Chinese medicine preparation contains natural or artificial musk, which is a key application of this comparative analysis.
A 2025 study identified This compound as one of the 12 principal bioactive compounds in Moschus (musk) [1]. This research applied network pharmacology and molecular docking to study musk's effects on viral respiratory tract infections.
Notably, while this compound was confirmed as a relevant compound, the study highlighted that testosterone exhibited the strongest and most consistent binding affinity across the key targets analyzed (including MCL1, MAPK3, and CDK2) [1]. This suggests that this compound may not be the primary compound responsible for the therapeutic effects in that specific context.
Although data on this compound itself is sparse, researchers typically determine receptor binding affinity using several well-established protocols. The table below summarizes the core methodologies you would likely use or find in literature.
| Method Name | Key Principle | Typical Application/Context |
|---|---|---|
| Radioligand Binding Assay (RBA) [2] [3] [4] | Measures competition between a test compound and a radioactively labeled ligand for receptor binding. | A classic, high-sensitivity method for determining affinity (Ki) and characterizing receptor subtypes. |
| Cell Membrane Chromatography (CMC) [3] [4] | Uses cell membranes immobilized on a silica surface as a stationary phase for on-line chromatography to screen ligand-receptor interactions. | A rapid method for initial screening and evaluating the affinity of drug candidates. |
| Microscale Thermophoresis (MST) [5] | Detects changes in the movement of a fluorescently labeled molecule in a temperature gradient upon binding. | Allows affinity measurements (KD) in non-purified samples, like cell membrane fragments, preserving the native environment. |
| Competitive Binding Assays | A general principle where the test compound competes with a known labeled ligand; detected by fluorescence, radioactivity, etc. | Widely used in various formats (e.g., fluorescence polarization) to determine binding potency. |
The following diagram outlines the general logical workflow for planning and executing a binding affinity study, which incorporates these methods.
While direct validation is scarce, network pharmacology analyses suggest that Muscopyridine, as a bioactive compound found in musk (Moschus), may interact with several key cellular targets. The following table summarizes these potential targets based on current literature.
| Target Gene | Proposed Role / Function | Associated Biological Context | Type of Evidence |
|---|---|---|---|
| MCL1 | Regulation of apoptosis and host immune responses [1]. | Viral Respiratory Tract Infections (VRTIs) [1]. | Network Pharmacology, Multi-omics Analysis [1]. |
| MAPK3 | Involved in cellular processes like proliferation and differentiation [1]. | Viral Respiratory Tract Infections (VRTIs) [1]. | Network Pharmacology, Multi-omics Analysis [1]. |
| CDK2 | Regulation of viral replication and apoptosis [1]. | Viral Respiratory Tract Infections (VRTIs) [1]. | Network Pharmacology, Multi-omics Analysis [1]. |
| SRC | Non-receptor tyrosine kinase; key target in ischemic stroke treatment [2]. | Ischemic Stroke (as part of compound musk injection) [2]. | Network Analysis, Molecular Docking, mRNA expression (RT-PCR) [2]. |
The following methodologies, as seen in research on related musk components like muscone, are central to experimentally confirming molecular targets.
1. Network Pharmacology and Target Prediction
2. Molecular Docking
3. In Vitro Cell-Based Validation
The workflow for these core experimental methods can be visualized as follows:
While specific data on muscopyridine is limited, several studies have used network pharmacology to investigate musk-derived compounds and complex formulas containing Moschus (musk). The table below summarizes key studies that illustrate the common methodology.
| Study Focus / Formula | Key Bioactive Compounds Identified | Proposed Key Targets / Pathways | Primary Proposed Mechanism |
|---|---|---|---|
| Moschus (Musk) for Viral Respiratory Tract Infections (VRTIs) [1] | Testosterone, Muscone, This compound, Androstenedione, etc. | MCL1, MAPK3, CDK2, EGFR, ESR1 [1] | Downregulation of MCL1, MAPK3, and CDK2 to regulate viral replication, apoptosis, and host immune responses [1]. |
| Xihuang Pill (contains Moschus) for Triple-Negative Breast Cancer [2] | Multiple compounds from four ingredients (Calculus Bovis, Myrrha, Olibanum, Moschus). | NR3C2; PI3K/Akt, MAPK, Rap1 signaling pathways [2] | Reduction of cancer stem cell stemness; multi-target, multi-pathway synergistic action [2]. |
| Compound Musk Injection for Ischemic Stroke [3] | Multiple compounds from six herbal ingredients. | SRC, PIK3CA, MAPK3; PI3K/Akt, MAPK signaling pathways [3] | Regulation of inflammatory response and apoptosis via key signaling pathways [3]. |
A core finding across these studies is that the therapeutic effects are rarely attributed to a single compound. Instead, they result from the synergistic action of multiple components. For instance, in the study on Moschus for VRTIs, testosterone was highlighted as having the strongest binding affinity among the key targets, while this compound was listed as one of several bioactive compounds [1]. This multi-target, pathway-driven mechanism is a central tenet of network pharmacology [2].
Based on the methodologies common to the reviewed studies, the validation of a compound like this compound would typically follow a multi-stage workflow. The diagram below outlines this general process.
The general workflow for network pharmacology validation follows a structured path from data mining to experimental testing [1] [3]:
Based on the search results, I was unable to find a study where This compound was the central focus of a full network pharmacology validation. The specific quantitative data and direct, experimental comparisons with other musk compounds that you require are not available in the current published literature.
To proceed, your best approach would be to emulate the established methodology used for other compounds. You can initiate your own investigation by:
The table below summarizes the core computational techniques used to predict binding modes and affinities, relevant to evaluating a compound like muscopyridine.
| Method | Key Principle | Key Steps / Workflow | Applicability & Considerations |
|---|
| Molecular Docking [1] | Predicts bound conformation (pose) and scores affinity by fitting ligands into protein binding site. | 1. Prepare protein & ligand files. 2. Define search space (binding site). 3. Conformational sampling & scoring. 4. Pose ranking & selection. | Fast screening; accuracy limited by scoring function & handling of protein flexibility [1]. | | Free Energy Perturbation (FEP) [1] | Computes absolute binding free energy by alchemically transforming ligand into nothing in solution & binding site. | 1. Obtain initial pose (e.g., from docking). 2. Solvate system in explicit water. 3. Apply restraint potentials. 4. Run FEP/MD simulations. 5. Analyze free energy. | High accuracy; computationally expensive; suitable for lead optimization [1]. | | Funnel Metadynamics [2] | Enhances sampling along predefined collective variables to calculate binding free energy & explore unbinding paths. | 1. Prepare system & define collective variables. 2. Set up funnel-shaped restraint. 3. Run metadynamics simulation. 4. Reconstruct free energy landscape. | Provides binding mode & free energy; reveals alternative binding poses & water roles [2]. |
These protocols from recent studies illustrate how computational methods are applied to natural products and complex formulations, providing a template for studying this compound.
Protocol 1: Integrated Docking, MD, and FEP for MDM2/MDMX Antagonists [1] This protocol uses a multi-stage approach to improve accuracy:
Protocol 2: Network Pharmacology & Docking for Traditional Medicine [3] [4] This approach is useful for identifying potential targets and binding strength when a compound's mechanism is not fully known:
The diagram below maps the logical relationship between the key stages of a comprehensive binding energy calculation study, from setup to result interpretation.
Based on the available information, here is a practical path forward for your research on this compound:
The table below summarizes key differences in the chemical composition of Natural Musk (NM) and Artificial Musk (AM), which contribute to their distinct profiles [1].
| Component Category | Natural Musk (NM) | Artificial Musk (AM) | Analytical Technique |
|---|---|---|---|
| Volatile Compounds | 15 identified [1] | 8 identified [1] | GC-MS [1] |
| Alcohol-soluble Compounds | 25 identified [1] | 22 identified [1] | LC-MS [1] |
| Total Amino Acids | 156.4 mg/g [1] | 787.1 mg/g [1] | Amino Acid Autoanalyzer [1] |
| Characteristic Inorganic Elements | K, Al, Ni, As, Hg [1] | Na, Fe, Al, Co, Cu, Ag, Ba, Pb [1] | ICP-MS [1] |
| Key Anti-inflammatory Component | Muscone [2] | Synthetic muscone and substitutes [2] | GC, HPLC-RI [2] |
Here are the methodologies used to generate the comparative data, which can serve as a reference for your own experimental design.
While a specific pathway for muscopyridine was not detailed, the main active component of musk, muscone, is known to contribute significantly to its pharmacological effects. The diagram below outlines the key signaling pathways associated with musk's neuroprotective and anti-inflammatory activities, which are relevant for understanding the context of its components' efficacy [3] [2].
The table below summarizes the key characteristics of this compound found in the search results:
| Aspect | Details |
|---|---|
| General Description | One of the odoriferous constituents of natural musk [1]. |
| Chemical Synthesis | Described as a "valuable perfumery compound" [2]; synthesis methods are a focus of existing studies [3] [2]. |
| Identified Targets | No specific molecular targets (e.g., proteins, enzymes) were identified for this compound in the search results. |
While data on this compound is scarce, the search results reveal a strong research focus on the biological targets of other musk components and complex mixtures. This suggests potential alternative approaches for your research.
Given the lack of direct data, here are some practical steps you could take to investigate this compound's targets:
A 2025 study used network pharmacology and multi-omics analyses to systematically identify bioactive compounds in Moschus and their potential targets for treating viral respiratory tract infections [1].
The table below lists 12 key bioactive compounds identified in this study, with Muscopyridine listed among them [1].
| Compound ID | Compound Name | CID Number (PubChem) |
|---|---|---|
| sx1 | cyclopentadec-4-en-1-one | 6365389 |
| sx2 | muscone | 10947 |
| sx3 | 4-Cholesten-3-one | 91477 |
| sx4 | etiocholanedione | 440114 |
| sx5 | testosterone | 6013 |
| sx6 | Androst-4-ene-3,17-dione | 6128 |
| sx7 | Androsta-4, 6-diene-3,17-dione | 12452 |
| sx8 | cyclotetradecanone | 77153 |
| sx9 | Estradiol | 5757 |
| sx10 | Morin | 5281670 |
| sx11 | This compound | 193306 |
| sx12 | N-Nornuciferine | 12313579 |
The study concluded that testosterone (sx5) exhibited the strongest and most consistent binding across key antiviral targets, suggesting its potential as a pivotal bioactive compound [1]. The antiviral effects were potentially mediated by the downregulation of key genes like MCL1, MAPK3, and CDK2, which are involved in viral replication and host immune responses [1].
The following methodologies from the search results can be used to analyze the structure-activity relationship of these compounds.
The workflow below illustrates how these methods can be integrated to study the activity of musk compounds: